N-(4-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQNHRLWTGLEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorophenylamine and oxolan-2-ylmethyl chloride. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for mixing, heating, and cooling can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the sulfamoyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Similarities and Key Differences
Key Observations :
Key Observations :
Physicochemical and Computational Properties
Key Observations :
- The target compound’s lower XLogP3 (3.2 vs. 4.1 for LMM5) suggests improved aqueous solubility, likely due to the oxolan ring .
Biological Activity
N-(4-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H18FN3O3S
- Molecular Weight : 351.39 g/mol
- Purity : 97% (as per supplier data) .
The compound primarily functions as an inhibitor of specific enzymes involved in cellular processes. Its structure suggests potential interactions with various biological targets, including:
- Histone Deacetylases (HDACs) : Recent studies indicate that derivatives of this compound may exhibit inhibitory activity against class I HDAC isoforms, which are crucial for regulating gene expression and cell cycle progression .
Efficacy in Cell Lines
In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cell lines. For instance, compounds structurally related to this benzamide have demonstrated:
- Increased Acetylation of Histones : This leads to altered gene expression profiles conducive to anti-tumor effects.
- Induction of G1 Phase Arrest : Resulting in reduced proliferation rates in treated cells.
In Vivo Studies
Preclinical models have been employed to evaluate the efficacy of this compound. Notably:
- Xenograft Models : In studies involving human myelodysplastic syndrome (SKM-1) xenografts, the compound exhibited significant antitumor activity when administered orally. It was noted for its favorable pharmacokinetic profile and minimal toxicity .
Case Study 1: Antitumor Activity
A study published in PubMed highlighted the antitumor efficacy of a closely related compound, which demonstrated:
- Tumor Growth Inhibition : Significant reduction in tumor size compared to control groups.
- Mechanistic Insights : The compound was shown to increase levels of acetyl-histone H3 and P21, markers associated with cell cycle regulation and apoptosis .
Case Study 2: Pharmacokinetics and Safety Profile
Research focusing on the pharmacokinetics revealed:
- Metabolic Stability : The compound showed minimal metabolic differences across various species' hepatocytes, indicating broad applicability.
- Cardiac Safety : Low inhibition on the hERG channel (IC50 = 34.6 μM), suggesting a reduced risk for cardiac side effects .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 351.39 g/mol |
| Purity | 97% |
| Antitumor Activity | Significant in SKM-1 models |
| HDAC Inhibition | Class I selective |
| hERG Channel Inhibition | IC50 = 34.6 μM |
Q & A
Q. What synthetic routes are available for N-(4-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Route 1 : Sulfonamide formation by reacting 4-(methylsulfamoyl)benzoic acid derivatives with (oxolan-2-yl)methylamine, followed by coupling to 4-fluoroaniline . Optimize using anhydrous solvents (e.g., DMF or THF) and catalysts like HATU/DIPEA for amide bond formation. Yield improvements (up to 86%) are achieved by controlling stoichiometry and reaction time.
- Route 2 : Use of continuous flow reactors for scalability, as demonstrated in analogous sulfonamide syntheses, which enhance reproducibility and reduce side products .
Table 1 : Comparison of synthetic routes
| Route | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| 1 | HATU/DIPEA | DMF | 75–86% | |
| 2 | Flow reactor | THF | 60–70% |
Q. How can the structure of this compound be validated using spectroscopic methods?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the fluorophenyl, tetrahydrofuran (oxolan), and sulfamoyl groups. Key signals include:
- Fluorophenyl: Aromatic protons at δ 7.2–7.8 ppm (doublet for para-F) .
- Oxolan: Protons at δ 3.5–4.0 ppm (multiplet for CH-O) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H] = 407.12; observed = 407.11) .
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S, F percentages (e.g., C: 56.8% calculated, 56.5% observed) .
Q. What preliminary biological activities have been reported for structurally related sulfonamide derivatives?
- Methodological Answer : Analogous compounds (e.g., PD-L1 inhibitors) show:
- Anticancer Activity : ELISA assays reveal >50% inhibition of PD-L1 at 10 µM for derivatives with fluorophenyl and sulfamoyl groups .
- Antimicrobial Properties : MIC values ≤25 µg/mL against S. aureus for benzamide-sulfonamide hybrids .
- Experimental Design : Use MTT assays on cancer cell lines (e.g., MCF7, PC-3) and disk diffusion for antimicrobial screening .
Advanced Research Questions
Q. How can computational docking (e.g., Glide XP) predict the binding affinity of this compound to therapeutic targets like PD-L1?
- Methodological Answer :
- Preparation : Optimize ligand geometry using OPLS-AA forcefield. Generate protein grid files from PD-L1 crystal structures (PDB: 5J8O).
- Docking : Use Glide XP with enhanced sampling for hydrophobic enclosure and hydrogen-bond scoring. Key parameters:
- Hydrophobic Enclosure : Penalize exposed polar groups .
- Water Desolvation : Account for displacement of key water molecules near the binding pocket .
- Validation : Compare docking scores (GlideScore) with known inhibitors (e.g., BMS-202). A score ≤ -8.0 kcal/mol suggests high affinity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell line heterogeneity: PC-3 vs. DU-145 sensitivity differences ).
- Metabolic Stability : Assess liver microsome degradation rates (e.g., t < 30 min indicates rapid clearance, explaining low in vivo efficacy ).
- Structural Modifications : Introduce substituents (e.g., trifluoromethyl) to enhance metabolic stability and retest .
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- DoE Approach : Use factorial design to evaluate temperature (20–80°C), solvent (DMF vs. THF), and catalyst (HATU vs. EDC).
- Byproduct Reduction : Add molecular sieves to absorb water in amide coupling steps .
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >98% pure product .
Analytical Techniques for Data Validation
Table 2 : Recommended techniques for characterizing intermediates and final products
| Parameter | Method | Key Metrics | Reference |
|---|---|---|---|
| Purity | HPLC-DAD | Retention time, peak area | |
| Crystallinity | XRD | Bragg peaks, lattice params | |
| Thermal Stability | TGA/DSC | Decomposition onset (~200°C) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
